molecular formula C10H17N5 B1426491 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-43-6

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1426491
CAS No.: 959696-43-6
M. Wt: 207.28 g/mol
InChI Key: RZGYXSKXOHTUSD-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is a compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chloropyrimidine is replaced by the 4-ethylpiperazin-1-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with inflammatory mediators, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
  • 6-(4-Phenylpiperazin-1-yl)pyrimidin-4-amine
  • 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine

Uniqueness

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYXSKXOHTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1 g (7.7 mmol) 4-amino-6-chloropyrimidine (commercially available) and 1.75 g (15.4 mmol) 1-ethyl piperazine (commercially available) in 10 mL toluene was heated to 110° C. for 16 h. After evaporation of all volatiles the residue was purified by flash column chromatography on silica eluting with a gradient formed from DCM (0.5% NEt3) and methanol. The combined product fractions were evaporated to dryness to yield the title compound. MS (m/e): 208.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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